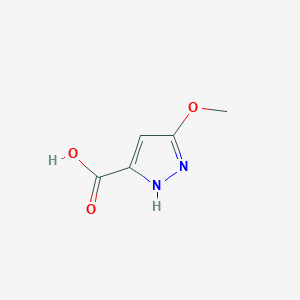

5-methoxy-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxy-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-4-2-3(5(8)9)6-7-4/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPOKZYHRLRMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717406 | |

| Record name | 3-Methoxy-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881693-06-7 | |

| Record name | 5-Methoxy-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881693-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methoxy-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-methoxy-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal and agrochemical research.[1][2] The synthesis is presented as a robust two-stage process, beginning with the foundational cyclocondensation reaction to form the pyrazole core, followed by ester hydrolysis to yield the target carboxylic acid. This document furnishes researchers, chemists, and drug development professionals with detailed mechanistic insights, step-by-step experimental protocols, and critical process parameters designed to ensure reproducible and efficient synthesis.

Introduction and Strategic Overview

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its diverse biological activities and prevalence in pharmaceuticals and agrochemicals.[2][3] As a substituted pyrazole, it serves as a crucial intermediate for constructing more complex molecules, particularly as a fragment in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]

The most reliable and widely adopted method for constructing the pyrazole ring system is the [3+2] cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[4][5][6] Our strategic approach to synthesizing this compound leverages this principle in a logical, two-step workflow.

The core strategy involves:

-

Stage 1: Pyrazole Heterocycle Formation. A methoxy-containing β-ketoester is subjected to a cyclocondensation reaction with hydrazine to form the thermodynamically stable methyl 5-methoxy-1H-pyrazole-3-carboxylate intermediate.

-

Stage 2: Saponification. The resulting ester is hydrolyzed under basic conditions to yield the final this compound.[7][8]

This sequential process allows for controlled formation of the desired regioisomer and straightforward purification of both the intermediate and the final product.

Overall Synthetic Workflow

Caption: Key mechanistic steps in the pyrazole ring synthesis.

Stage 2: Ester Hydrolysis (Saponification)

This is a standard base-catalyzed hydrolysis of an ester to a carboxylic acid. [8]

-

Nucleophilic Acyl Substitution: A hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole ester. This forms a tetrahedral intermediate.

-

Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as a leaving group. This produces the pyrazole carboxylate salt.

-

Acidification (Work-up): The reaction mixture, containing the sodium or lithium salt of the product, is neutralized and then acidified with a strong acid like HCl. This protonates the carboxylate anion, causing the neutral, less water-soluble this compound to precipitate, allowing for its isolation via filtration. [8][9]

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for laboratory synthesis. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Synthesis of Methyl 5-methoxy-1H-pyrazole-3-carboxylate

Objective: To synthesize the pyrazole ester intermediate via cyclocondensation.

Materials:

-

Methyl 4-methoxy-2,4-dioxobutanoate (1.0 eq)

-

Hydrazine monohydrate (1.1 eq)

-

Ethanol (approx. 10 volumes)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

Charge a round-bottom flask with methyl 4-methoxy-2,4-dioxobutanoate (1.0 eq) and ethanol (10 volumes, e.g., 10 mL per gram of ketoester).

-

Begin stirring the solution at room temperature to ensure homogeneity.

-

Slowly add hydrazine monohydrate (1.1 eq) to the solution dropwise over 10-15 minutes. The addition may be slightly exothermic.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is fully consumed.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to encourage crystallization of the product.

-

If precipitation is slow, the solvent volume can be reduced by approximately half using a rotary evaporator.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Dry the product under vacuum to yield methyl 5-methoxy-1H-pyrazole-3-carboxylate as a white to off-white solid.

Protocol 2: Synthesis of this compound

Objective: To hydrolyze the intermediate ester to the final carboxylic acid product.

Materials:

-

Methyl 5-methoxy-1H-pyrazole-3-carboxylate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.5 eq)

-

Deionized Water

-

Tetrahydrofuran (THF) (optional, as co-solvent)

-

Hydrochloric acid (HCl), 1M or 2M solution

-

Erlenmeyer flask, magnetic stirrer, pH paper or meter

Procedure:

-

In an Erlenmeyer flask, dissolve methyl 5-methoxy-1H-pyrazole-3-carboxylate (1.0 eq) in a minimal amount of THF or methanol (if solubility is an issue), then add water (approx. 8-10 volumes).

-

Prepare an aqueous solution of sodium hydroxide (2.5 eq) and add it to the stirring ester solution.

-

Stir the mixture vigorously at room temperature for 4-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the hydrolysis. [8]4. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

-

Cool the reaction mixture in an ice bath.

-

While stirring, slowly and carefully acidify the mixture by adding 1M HCl dropwise. Monitor the pH closely. Continue adding acid until the pH reaches 2-3. [8]7. A thick white precipitate of the carboxylic acid product will form upon acidification.

-

Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts (e.g., NaCl).

-

Dry the resulting white solid under vacuum to yield pure this compound.

Data Summary and Process Parameters

The following table summarizes the key parameters for the two-stage synthesis.

| Parameter | Stage 1: Cyclocondensation | Stage 2: Hydrolysis (Saponification) |

| Key Reactants | Methyl 4-methoxy-2,4-dioxobutanoate, Hydrazine | Methyl 5-methoxy-1H-pyrazole-3-carboxylate, NaOH |

| Stoichiometry | Hydrazine (1.1 - 1.2 eq) | NaOH (2.0 - 3.0 eq) |

| Solvent System | Ethanol | Water or Water/THF mixture |

| Temperature | Reflux (~78 °C) | Room Temperature to 50 °C |

| Reaction Time | 4 - 6 hours | 4 - 12 hours |

| Work-up | Cooling/Crystallization, Filtration | Acidification (pH 2-3), Precipitation, Filtration |

| Typical Yield | 85 - 95% | 90 - 98% |

References

- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.PubMed.

- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.ResearchGate.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.National Institutes of Health (NIH).

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.Taylor & Francis Online.

- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.Molbase.

- 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.MySkinRecipes.

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.PubMed Central.

- Proposed mechanism for the cyclocondensation reaction between...ResearchGate.

- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.ChemicalBook.

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.Benchchem.

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.Google Patents.

- Pyrazole synthesis.Organic Chemistry Portal.

Sources

- 1. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a lead compound or intermediate. This technical guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound. In light of the limited publicly available experimental data for this specific molecule, this guide integrates computational predictions, comparative analysis with its isomers, and detailed methodologies for empirical determination of its key properties.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged five-membered heterocyclic motif that constitutes the core of a wide array of therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with various biological targets. The presence of two adjacent nitrogen atoms provides sites for hydrogen bonding, while the aromatic nature of the ring allows for π-π stacking interactions. The ability to substitute at multiple positions on the ring enables fine-tuning of a molecule's steric, electronic, and lipophilic properties to enhance potency, selectivity, and pharmacokinetic profiles. Consequently, pyrazole derivatives have found applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. This compound, as a functionalized pyrazole, represents a valuable building block for the synthesis of more complex molecules with therapeutic potential.

Molecular Structure and Core Properties

The foundational physicochemical properties of a compound are dictated by its molecular structure. This compound possesses a pyrazole ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 3-position.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | PubChemLite |

| Molecular Weight | 142.11 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| SMILES | COC1=NNC(=C1)C(=O)O | PubChemLite |

| InChI | InChI=1S/C5H6N2O3/c1-10-4-2-3(5(8)9)6-7-4/h2H,1H3,(H,6,7)(H,8,9) | PubChemLite |

Predicted Physicochemical Properties of this compound

Due to a scarcity of published experimental data for this compound, computational predictions provide valuable initial insights into its behavior. These predictions are based on its chemical structure and employ algorithms trained on large datasets of known compounds.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| XlogP | 0.4 | PubChemLite (Predicted) |

| pKa (strongest acidic) | ~3.6 (Carboxylic Acid) | Predicted based on similar structures[1] |

| pKa (weakest basic) | ~1.5 (Pyrazole Nitrogen) | Predicted based on similar structures |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO | Predicted based on structure |

Comparative Analysis with Isomers

To provide context for the predicted properties of this compound, it is instructive to compare them with the known or predicted properties of its isomers. The position of the methoxy and carboxylic acid groups, as well as N-methylation, can significantly influence the physicochemical parameters.

Table 3: Comparative Physicochemical Properties of Pyrazole Carboxylic Acid Isomers

| Property | This compound | 3-methoxy-1H-pyrazole-5-carboxylic acid | 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | C₅H₆N₂O₃ | C₅H₆N₂O₃ | C₆H₈N₂O₃ |

| Molecular Weight | 142.11 g/mol | 142.11 g/mol | 156.14 g/mol |

| XlogP (predicted) | 0.4 | 0.0 | 0.4 |

| pKa (predicted) | ~3.6 | Data not available | Data not available |

| Boiling Point (predicted) | Data not available | Data not available | 343.4±22.0°C at 760 mmHg |

| Melting Point | Data not available | Data not available | Data not available |

Note: The data for isomers are also largely based on predictions and should be interpreted with caution.

Methodologies for Experimental Determination of Physicochemical Properties

For drug discovery and development, experimentally determined physicochemical properties are essential. The following sections outline the standard protocols for measuring key parameters.

Melting Point Determination

The melting point provides information about the purity of a compound. Pure crystalline solids typically have a sharp melting range of 1-2°C.[2]

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature probe.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, near the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically determined in various solvents, including water, buffers at different pH values, and organic solvents.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[3][4]

Caption: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (pyrazole nitrogens) groups, determining the pKa values is crucial for predicting its ionization state at different pH values, which affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is monitored using a calibrated pH electrode.[5][6][7]

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[5]

Caption: Workflow for pKa Determination.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, which is then mixed with the other phase in a separatory funnel. The mixture is shaken until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[3][8]

-

Calculation: logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methoxy group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O stretching of the methoxy group, and various C-H, C=C, and C-N stretching and bending vibrations of the pyrazole ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Plausible Synthesis Route

A common method for the synthesis of pyrazole carboxylic acids involves the condensation of a β-ketoester with hydrazine. A plausible synthesis for this compound could involve the reaction of a suitably substituted β-dicarbonyl compound with hydrazine, followed by hydrolysis of the resulting ester.

Caption: Plausible Synthesis Pathway.

Conclusion

This compound is a molecule with significant potential in drug discovery. While experimental data on its physicochemical properties are limited, computational predictions and comparative analysis with its isomers provide a valuable starting point for its characterization. This guide has outlined these predicted properties and provided detailed, standardized methodologies for their experimental determination. A thorough understanding and empirical validation of these properties are critical next steps for any research or development program involving this promising compound.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubChemLite. This compound. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

MySkinRecipes. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

PubChem. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

PubChemLite. 3-methoxy-1h-pyrazole-4-carboxylic acid. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]

Sources

- 1. 1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS#: 1175929-14-2 [chemicalbook.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. youtube.com [youtube.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Introduction: The Pyrazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to 5-methoxy-1H-pyrazole-3-carboxylic acid

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Pyrazole-containing molecules have found extensive applications as anti-inflammatory, anticancer, antimicrobial, and agrochemical agents.[1][2][3] Notable drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) feature this core structure, highlighting its significance in drug discovery.[4]

This guide focuses on a specific, functionalized derivative: This compound . The presence of a methoxy group at the C5 position and a carboxylic acid at the C3 position makes this molecule a highly valuable building block. The carboxylic acid provides a reactive handle for amide coupling and esterification, enabling the synthesis of large compound libraries. Simultaneously, the methoxy group modulates the electronic character of the pyrazole ring, influencing its binding properties and metabolic stability. This document serves as a technical resource for researchers, providing comprehensive information on its properties, synthesis, applications, and handling.

Section 1: Physicochemical Properties and Identification

Precise identification is critical for any chemical compound. While a specific CAS (Chemical Abstracts Service) number for the parent compound, this compound, is not consistently cited across major databases, its identity is unequivocally defined by its molecular structure. Researchers often encounter its N-substituted derivatives, such as 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 139297-51-1).[5][6] For the purpose of this guide, we will refer to the parent compound as defined by its IUPAC name and structure.

Molecular Structure and Data

The core structure consists of a 1H-pyrazole ring substituted with a methoxy group at position 5 and a carboxylic acid at position 3.

Caption: Chemical structure of this compound.

Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₆N₂O₃ | [7] |

| Molecular Weight | 142.11 g/mol | [7] |

| Monoisotopic Mass | 142.03784 Da | [7] |

| Appearance | White to off-white powder (predicted) | [8] |

| XlogP (predicted) | 0.4 | [7] |

| Storage | 2-8°C, dry and sealed | [2] |

Section 2: Synthesis Protocol and Mechanistic Insight

The synthesis of substituted pyrazoles is a well-established field, most commonly relying on the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[9][10] The following protocol outlines a robust and logical pathway for synthesizing the title compound.

Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from dimethyl acetylenedicarboxylate. The causality behind this choice is its commercial availability and the symmetric nature of the diester, which simplifies the initial cyclization step.

Caption: A plausible multi-step synthesis pathway.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Step 1: Synthesis of Dimethyl 3-methoxy-1H-pyrazole-5-carboxylate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dimethyl acetylenedicarboxylate (1.0 eq) dissolved in absolute ethanol (5 mL/mmol).

-

Reaction: Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

-

Workup: Cool the reaction mixture to room temperature and pour it into ice water. The precipitated solid, dimethyl 1H-pyrazole-3,5-dicarboxylate, is collected by filtration, washed with cold water, and dried.

-

Methoxylation: The dried intermediate is then dissolved in dry methanol. Sodium methoxide (1.1 eq) is added portion-wise, and the mixture is stirred at room temperature for 12-18 hours. This step is a nucleophilic aromatic substitution where methoxide displaces one of the ester groups, which is a known reaction pathway for activated heterocyclic systems.

-

Isolation: The solvent is removed under reduced pressure. The residue is acidified with dilute HCl to precipitate the product, methyl 5-methoxy-1H-pyrazole-3-carboxylate, which is filtered and dried.

Step 2: Hydrolysis to this compound

-

Setup: Suspend the methyl 5-methoxy-1H-pyrazole-3-carboxylate (1.0 eq) from the previous step in a mixture of water and a co-solvent like THF.

-

Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature or gentle heat (40-50°C) until TLC indicates the complete consumption of the starting material. The ester is saponified to the corresponding carboxylate salt.

-

Acidification: Cool the mixture in an ice bath and carefully acidify with cold 1M HCl until the pH is approximately 2-3.

-

Purification: The precipitated white solid, this compound, is collected by filtration, washed with a small amount of cold water to remove inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Section 3: Applications in Research and Drug Development

This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate and building block in the synthesis of potential drug candidates.[2] Its bifunctional nature—a nucleophilic/basic pyrazole ring, an electron-donating methoxy group, and a versatile carboxylic acid—allows for extensive chemical modification.

Role as a Scaffold in Medicinal Chemistry

The primary application is in the construction of compound libraries for high-throughput screening. The carboxylic acid is the key point of diversification.

-

Amide Coupling: The acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of amides. These amides can probe specific interactions within a biological target's binding pocket.

-

Esterification: Reaction with various alcohols can produce esters with modulated lipophilicity and cell permeability.

-

Ring N-Substitution: The pyrazole NH group can be alkylated or arylated to further explore the chemical space and block a potential site of metabolism.

Potential Therapeutic Targets

Pyrazoles are known to inhibit a wide range of enzymes and receptors. Derivatives of this scaffold could be designed to target:

-

Kinases: Many kinase inhibitors incorporate a heterocyclic core. The pyrazole scaffold can act as a hinge-binder, a common motif in kinase inhibition. EGFR is one such target where pyrazole derivatives have shown promise.[4]

-

G-Protein Coupled Receptors (GPCRs): As antagonists or agonists.

-

Phosphodiesterases (PDEs): Building on the success of sildenafil.[4]

-

Anti-inflammatory Targets: Such as cyclooxygenase (COX) enzymes.[1]

Caption: Use of the scaffold in a typical drug discovery pipeline.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related pyrazole carboxylic acids can be used to establish a reliable safety profile.[8][11] The primary hazards are associated with ingestion, and skin/eye irritation.

Hazard Identification and Precautions

The following table summarizes the expected hazards and recommended handling procedures.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[11] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8][12] |

| Skin Irritation | H315: Causes skin irritation.[11] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][12] |

| Eye Irritation | H319: Causes serious eye irritation.[11] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12] |

| Respiratory Irritation | H335: May cause respiratory irritation.[11] | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8] |

Handling and Storage Recommendations

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[13][14]

-

Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), is mandatory.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[14]

Conclusion

This compound is a strategically important heterocyclic building block. Its value lies not in its intrinsic biological activity, but in its potential as a versatile starting material for the synthesis of novel, bioactive compounds. The combination of a reactive carboxylic acid handle and a methoxy-substituted pyrazole core provides chemists with a powerful tool for navigating the complex landscape of drug discovery. Understanding its synthesis, properties, and safe handling is fundamental for any researcher aiming to leverage the proven potential of the pyrazole scaffold in the development of next-generation therapeutics and functional materials.

References

-

Shunyuansheng bio-pharmtech co., ltd. 1H-pyrazole-3-carboxylate 1297546-22-5 In Stock. Available from: [Link]

-

MySkinRecipes. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

Safety Data Sheet. 5 - Safety Data Sheet. Available from: [Link]

-

PubChem. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

PubChem. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

-

PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

ResearchGate. One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides | Request PDF. Available from: [Link]

-

Supplementary Information. Available from: [Link]

-

ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Available from: [Link]

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

RSC Publishing - The Royal Society of Chemistry. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Available from: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 4. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]

- 5. 139297-51-1|5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | C6H8N2O3 | CID 14987887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C5H6N2O3) [pubchemlite.lcsb.uni.lu]

- 8. biosynth.com [biosynth.com]

- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 45082184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-methoxy-1H-pyrazole-3-carboxylic acid: An In-depth Technical Guide

Foreword for Our Valued Researchers, Scientists, and Drug Development Professionals,

The definitive spectroscopic characterization of novel chemical entities is a cornerstone of modern drug discovery and development. It provides the unambiguous structural verification necessary for intellectual property claims, regulatory submissions, and the rational design of subsequent structure-activity relationship (SAR) studies. This guide is intended to serve as a comprehensive technical resource on the spectroscopic analysis of 5-methoxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

However, a comprehensive search of available scientific literature and chemical databases has revealed a critical gap: the absence of publicly accessible, experimentally-derived spectroscopic data for this specific molecule. While data for analogous structures and general principles for the spectroscopic analysis of pyrazoles and carboxylic acids are well-documented, the unique electronic and structural contributions of the methoxy substituent at the 5-position of the pyrazole ring necessitate a dedicated analysis of the title compound.

Therefore, this document will pivot to a predictive and instructive framework. It will leverage established spectroscopic principles and data from closely related compounds to forecast the expected spectral features of this compound. Furthermore, it will provide detailed, field-proven protocols for acquiring and interpreting the necessary spectroscopic data, empowering researchers to perform this characterization in their own laboratories. This approach ensures that while we cannot present the final data, we can provide a robust roadmap for its acquisition and interpretation, upholding the spirit of scientific rigor and knowledge sharing.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The interplay of the pyrazole ring, the carboxylic acid, and the methoxy group will govern the compound's interaction with electromagnetic radiation and its fragmentation patterns in mass spectrometry.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is paramount for defining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical data points for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing and donating effects of the adjacent functional groups.

Table 1. Predicted ¹H NMR Data for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| COOH | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water.[1][2] |

| NH | 11.0 - 12.0 | Broad Singlet | 1H | The N-H proton of the pyrazole ring is also acidic and subject to broadening. Its chemical shift can be influenced by solvent and concentration. |

| C4-H | 6.0 - 6.5 | Singlet | 1H | This proton is on the pyrazole ring and its chemical shift is influenced by the adjacent carboxylic acid and methoxy groups. |

| OCH₃ | 3.8 - 4.2 | Singlet | 3H | The methoxy group protons are typically found in this region and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Table 2. Predicted ¹³C NMR Data for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | 160 - 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3][4] |

| C5 | 150 - 160 | This carbon is attached to the electronegative oxygen of the methoxy group and a nitrogen atom, leading to a downfield shift. |

| C3 | 140 - 150 | The carbon bearing the carboxylic acid group will also be deshielded. |

| C4 | 90 - 100 | This carbon is expected to be the most upfield of the pyrazole ring carbons. |

| OCH₃ | 55 - 65 | The carbon of the methoxy group typically appears in this region. |

Experimental Protocol for NMR Data Acquisition

Figure 2. A typical workflow for acquiring NMR spectra.

Rationale for Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and its acidic proton signal is less likely to exchange with the solvent compared to D₂O. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may be broader or exchange more readily.

-

Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. This makes the spectrum easier to interpret.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₅H₆N₂O₃), the expected monoisotopic mass is approximately 142.0378 g/mol .

Table 3. Predicted Mass Spectrometry Data for this compound.

| Ion | Predicted m/z | Rationale |

|---|---|---|

| [M+H]⁺ | 143.0451 | Protonated molecular ion, commonly observed in electrospray ionization (ESI) in positive mode. |

| [M-H]⁻ | 141.0305 | Deprotonated molecular ion, expected in ESI in negative mode due to the acidic carboxylic acid proton. |

| [M-H₂O]⁺ | 125.0351 | Loss of a water molecule from the protonated molecular ion. |

| [M-COOH]⁺ | 97.0451 | Loss of the carboxylic acid group. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 3. A generalized workflow for mass spectrometry analysis.

Rationale for Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, as it typically produces intact molecular ions with minimal fragmentation in the source.

-

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Predicted Infrared Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic pyrazole ring.

Table 4. Predicted Infrared Absorption Bands for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The O-H stretch of a carboxylic acid is very broad due to strong hydrogen bonding.[2] |

| C-H (Aromatic) | 3000 - 3100 | Medium | C-H stretching vibrations of the pyrazole ring. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the methoxy group. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is a very prominent and reliable absorption for carboxylic acids. |

| C=N, C=C (Pyrazole Ring) | 1500 - 1650 | Medium to Strong | Stretching vibrations of the pyrazole ring. |

| C-O (Ether) | 1200 - 1300 | Strong | C-O stretching of the methoxy group. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | C-O stretching of the carboxylic acid. |

Experimental Protocol for IR Data Acquisition

Sources

An In-depth Technical Guide to 5-methoxy-1H-pyrazole-3-carboxylic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-methoxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthetic pathways, and its potential as a valuable building block in medicinal chemistry.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key pharmacophores in numerous therapeutic agents.[1] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize drug-receptor interactions. The introduction of a methoxy group and a carboxylic acid moiety, as in this compound, offers unique opportunities for forming hydrogen bonds and other non-covalent interactions, making it a promising scaffold for the design of novel therapeutic agents. This guide will provide a detailed exploration of this specific derivative, offering insights into its chemical nature and potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a five-membered pyrazole ring substituted with a methoxy group at position 5 and a carboxylic acid group at position 3. The presence of both a hydrogen bond donor (the carboxylic acid proton and the N-H of the pyrazole ring) and multiple hydrogen bond acceptors (the oxygen atoms of the methoxy and carboxylic acid groups, and the pyrazole nitrogens) dictates its intermolecular interactions and solid-state packing.

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted based on its structure due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | [3] |

| Molecular Weight | 142.11 g/mol | [3] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 13549-93-6 | PubChem |

| Predicted XlogP | 0.4 | [3] |

| Predicted Boiling Point | 343.4 ± 22.0 °C at 760 mmHg | [4] |

| Predicted pKa | (Acidic) 3.5 ± 0.1 | ChemAxon |

Synthesis of this compound: A Mechanistic Approach

The synthesis of pyrazole-3-carboxylic acids can be achieved through several established methodologies, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of this compound, a logical and efficient pathway involves the reaction of dimethyl oxalate with methyl acetate to form a key intermediate, dimethyl 2-methoxy-3-oxosuccinate, followed by cyclization with hydrazine.

The proposed synthetic workflow is outlined below:

Caption: Role of this compound as a versatile scaffold.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its molecular structure, featuring a pyrazole core with strategically placed methoxy and carboxylic acid groups, makes it an attractive starting material for the synthesis of a wide array of derivatives. While detailed experimental data for this specific molecule is somewhat limited, a comprehensive understanding of its properties and reactivity can be extrapolated from the rich chemistry of related pyrazole compounds. This guide has provided a thorough overview of its structure, a plausible and detailed synthetic protocol, and its potential applications in drug discovery. It is hoped that this information will serve as a valuable resource for researchers and scientists working to develop the next generation of pyrazole-based therapeutics.

References

-

Goh, K. K., et al. (2010). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o134. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (n.d.). 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

Kumar, V., & Aggarwal, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(3), 159–173. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H6N2O3) [pubchemlite.lcsb.uni.lu]

- 4. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and History of Pyrazole-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring system, a cornerstone of heterocyclic chemistry, has given rise to a vast array of compounds with profound implications for medicine and agriculture. Among these, pyrazole-3-carboxylic acids and their derivatives stand out as a critical scaffold in the development of numerous commercial drugs and agrochemicals. This technical guide provides a comprehensive exploration of the discovery and history of this vital class of molecules. We will delve into the seminal works of the 19th-century pioneers who first synthesized the pyrazole ring, trace the evolution of synthetic methodologies from classical condensations to modern catalytic and cycloaddition strategies, and illuminate the path that led to their contemporary significance. This guide is designed to offer researchers and drug development professionals a deep, field-proven understanding of the causality behind experimental choices and the logical progression of scientific inquiry that has shaped our ability to synthesize and utilize these versatile compounds.

The Dawn of Pyrazole Chemistry: From Accidental Discovery to Foundational Syntheses

The story of pyrazoles begins not with a targeted synthesis, but with an accidental discovery that opened the door to a new field of heterocyclic chemistry. In 1883, the German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives to find new antipyretic agents. His work with 1,3-dicarbonyl compounds and hydrazine derivatives unexpectedly yielded a new five-membered heterocyclic ring system, which he named "pyrazole".[1] This initial discovery, though not of a carboxylic acid derivative, laid the fundamental groundwork for all subsequent pyrazole chemistry.

The first synthesis of substituted pyrazoles was achieved by Knorr through the reaction of a β-diketone with a hydrazine derivative.[2] This reaction, now famously known as the Knorr Pyrazole Synthesis , is a robust and versatile method for constructing the pyrazole ring.[3] The mechanism involves an acid-catalyzed condensation between the hydrazine and the 1,3-dicarbonyl compound, leading to the formation of two regioisomers in some cases.[3]

A significant advancement towards the synthesis of pyrazole carboxylic acids came from the work of another German chemist, Hans von Pechmann. In 1898, von Pechmann developed a method for forming pyrazoles from acetylenes and diazomethane.[4][5] Crucially, the analogous addition of diazoacetic esters to a triple bond provided a direct route to pyrazolecarboxylic acid derivatives.[4] This reaction, termed the Pechmann Pyrazole Synthesis , proceeds via a 1,3-dipolar cycloaddition mechanism.[5]

These two foundational discoveries by Knorr and von Pechmann in the late 19th century established the primary pathways for accessing the pyrazole core and its carboxylic acid derivatives, setting the stage for over a century of innovation in their synthesis and application.

Classical Synthetic Methodologies: The Workhorses of Pyrazole-3-Carboxylic Acid Synthesis

For many decades, the Knorr and Pechmann syntheses, along with their variations, remained the principal methods for preparing pyrazole-3-carboxylic acids. The enduring utility of these classical approaches lies in their use of readily available starting materials and their generally straightforward reaction conditions.

The Knorr Pyrazole Synthesis for Pyrazolone and Pyrazole-3-Carboxylic Acid Precursors

A key variation of the Knorr synthesis involves the condensation of a β-ketoester with a hydrazine.[6] This reaction initially forms a pyrazolone, which can then be further modified to yield the desired carboxylic acid. The regioselectivity of the initial condensation is governed by the higher reactivity of the ketone moiety towards nucleophilic attack compared to the ester.[7]

Conceptual Workflow of the Knorr Pyrazolone Synthesis:

Figure 1: Conceptual workflow of the Knorr synthesis leading to pyrazole-3-carboxylic acids.

Detailed Experimental Protocol: Synthesis of a Pyrazolone via Knorr Condensation [6]

-

Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

-

Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Workup: Once the β-ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation of the pyrazolone product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

The Pechmann Pyrazole Synthesis: A Direct Route to Pyrazole-3-Carboxylic Esters

The Pechmann synthesis offers a more direct entry to pyrazole-3-carboxylic acid derivatives by employing diazoacetic esters. The 1,3-dipolar cycloaddition of a diazo compound to an alkyne is a powerful method for constructing the pyrazole ring with a carboxylate group already in place.

Reaction Mechanism of the Pechmann Pyrazole Synthesis:

Figure 2: Simplified mechanism of the Pechmann synthesis for pyrazole-3-carboxylic esters.

The Modern Era of Synthesis: Advancements in Efficiency and Regioselectivity

While the classical methods are foundational, modern organic synthesis has introduced a plethora of new strategies for the preparation of pyrazole-3-carboxylic acids. These contemporary methods often offer significant advantages in terms of yield, regioselectivity, and substrate scope.

One-Pot Syntheses

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures that combine multiple reaction steps without the need for intermediate purification. Several one-pot methods for the synthesis of pyrazole-3-carboxylates have been reported, often combining a Claisen condensation with a Knorr-type cyclization.[8]

Synthesis from Furan-2,3-diones

An alternative and effective route involves the reaction of furan-2,3-diones with various hydrazines.[9][10] This method can yield highly substituted pyrazole-3-carboxylic acid derivatives. The furan-2,3-dione starting materials can be prepared from the corresponding diketones.

Detailed Experimental Protocol: Synthesis of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid [9]

-

Reaction: A solution of 4-benzoyl-5-phenyl-2,3-furandione and (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone in an appropriate solvent is stirred, typically at room temperature or with gentle heating.

-

Workup and Purification: The reaction mixture is concentrated, and the resulting crude product is purified by crystallization or column chromatography to yield the desired pyrazole-3-carboxylic acid.

Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized organic synthesis, and the preparation of pyrazoles is no exception. While less common for the direct synthesis of the carboxylic acids themselves, metal-catalyzed cross-coupling reactions are invaluable for the functionalization of pre-formed pyrazole-3-carboxylic acid scaffolds.

Industrial Significance and Applications

The pyrazole-3-carboxylic acid moiety is a privileged scaffold in both the pharmaceutical and agrochemical industries. Its structural features allow for diverse interactions with biological targets, leading to a wide range of biological activities.

Table 1: Prominent Commercial Products Containing the Pyrazole-3-Carboxylic Acid Scaffold

| Compound Name | Class | Application | Significance |

| Celecoxib | Pharmaceutical | COX-2 Inhibitor | A blockbuster anti-inflammatory drug for the treatment of arthritis. |

| Darolutamide | Pharmaceutical | Androgen Receptor Antagonist | Used in the treatment of non-metastatic castration-resistant prostate cancer.[11] |

| Tebufenpyrad | Agrochemical | Acaricide/Insecticide | A widely used pesticide for the control of mites and other pests on a variety of crops.[11] |

The industrial-scale synthesis of these compounds often relies on optimized and scalable versions of the classical synthetic routes, with a strong emphasis on cost-effectiveness, safety, and minimizing environmental impact.[11] For instance, the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate for Darolutamide, has been the subject of significant process development to improve yield and purity for large-scale production.[11]

Conclusion

The journey of pyrazole-3-carboxylic acids from their conceptual beginnings in the late 19th century to their current status as indispensable building blocks in modern chemistry is a testament to the power of fundamental research and the continuous drive for synthetic innovation. The pioneering work of Knorr and von Pechmann provided the initial spark, and subsequent generations of chemists have fanned this into a flame of diverse and powerful synthetic methodologies. For today's researchers and drug development professionals, a thorough understanding of this history and the evolution of synthetic strategies is not merely an academic exercise, but a practical tool for the rational design and efficient synthesis of the next generation of pyrazole-based therapeutics and agrochemicals. The ability to choose the most appropriate synthetic route, troubleshoot experimental challenges, and envision novel molecular architectures is deeply rooted in the foundational knowledge of how this remarkable class of compounds came to be.

References

-

Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654.

-

Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Pechmann pyrazole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

-

PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pechmann Pyrazole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Pechmann-Pyrazol-Synthese. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Retrieved from [Link]

Sources

- 1. societachimica.it [societachimica.it]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. name-reaction.com [name-reaction.com]

- 4. Pechmann Pyrazole Synthesis [drugfuture.com]

- 5. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

A Theoretical and Spectroscopic Guide to 5-methoxy-1H-pyrazole-3-carboxylic acid: A Computational and Experimental Perspective

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic examination of 5-methoxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a methoxy group at the 5-position and a carboxylic acid at the 3-position of the pyrazole ring is expected to modulate the molecule's electronic and steric properties, influencing its reactivity and potential as a pharmacophore. This guide delves into the synthesis, spectroscopic characterization, and in-silico analysis of this target molecule, offering a robust framework for researchers and scientists in the field. While direct experimental data for this specific molecule is limited in published literature, this guide synthesizes information from closely related analogues and established theoretical principles to provide a predictive and insightful overview.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and structural framework for interacting with biological targets. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. Pyrazole carboxylic acid derivatives, in particular, have garnered significant attention due to their diverse pharmacological profiles.[1][2][3]

This guide focuses on the theoretical and spectroscopic aspects of this compound. The strategic placement of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group is anticipated to create a molecule with distinct electronic characteristics, influencing its hydrogen bonding capabilities, acidity, and overall reactivity. Understanding these properties is crucial for designing novel pyrazole-based therapeutic agents.

Synthetic Strategies for Pyrazole Carboxylic Acids

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with several reliable methods for constructing the pyrazole ring. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][6]

General Synthetic Workflow

A plausible synthetic route to this compound would likely involve the reaction of a methoxy-substituted 1,3-dicarbonyl precursor with hydrazine. A generalized workflow for this synthesis is depicted below:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Based on established procedures for similar pyrazole syntheses, a detailed protocol can be proposed:

-

Preparation of the 1,3-Dicarbonyl Precursor: A suitable precursor, such as a dialkyl 2-methoxy-3-oxosuccinate, would be required. This could be synthesized from commercially available starting materials.

-

Cyclocondensation Reaction:

-

Dissolve the 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Work-up and Purification of the Ester:

-

The crude product, the ethyl or methyl ester of this compound, can be purified by column chromatography on silica gel.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Pyrazole NH: A broad singlet is expected in the downfield region (typically > 10 ppm), characteristic of the acidic proton of the pyrazole N-H.

-

Pyrazole CH: A singlet for the proton at the C4 position of the pyrazole ring is anticipated, likely in the range of 6.0-7.0 ppm.

-

Methoxy (OCH₃): A sharp singlet corresponding to the three protons of the methoxy group should appear around 3.8-4.2 ppm.

-

Carboxylic Acid OH: A very broad singlet, often not observed or exchanging with residual water in the solvent, is expected in the far downfield region (>12 ppm).

¹³C NMR:

The predicted chemical shifts for the carbon atoms are summarized in the table below, based on typical values for substituted pyrazoles.[7][8][9][10]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C3 (Carboxylic Acid) | 160-170 | Carbonyl carbon of the carboxylic acid. |

| C4 | 100-110 | Shielded carbon in the pyrazole ring. |

| C5 (Methoxy-bearing) | 150-160 | Deshielded carbon due to the attached oxygen. |

| OCH₃ | 55-65 | Typical range for a methoxy carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic vibrational frequencies for the functional groups present in the molecule.[11][12][13]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 |

| N-H (Pyrazole) | Stretching (broad) | 3100-3300 |

| C=O (Carboxylic Acid) | Stretching | 1680-1720 |

| C=N (Pyrazole Ring) | Stretching | 1580-1620 |

| C-O (Methoxy) | Stretching | 1200-1300 (asymmetric), 1000-1100 (symmetric) |

Theoretical Studies: Insights from Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules.[2][14][15][16] While a specific DFT study on this compound is not available, we can extrapolate from studies on related pyrazole derivatives to discuss its expected properties.

Molecular Geometry and Electronic Properties

DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain the optimized molecular geometry. The pyrazole ring is expected to be planar. The methoxy and carboxylic acid groups will have preferred orientations relative to the ring to minimize steric hindrance and optimize electronic interactions.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the oxygen atom of the methoxy group, indicating these are the likely sites for electrophilic attack.

-

LUMO: The LUMO is anticipated to be distributed over the carboxylic acid group and the pyrazole ring, suggesting these are the regions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally correlates with higher reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map would visually represent the electrostatic potential on the molecule's surface.

-

Negative Potential (Red/Yellow): Regions of negative potential are expected around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atoms of the pyrazole ring. These are sites prone to electrophilic attack.

-

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms, particularly the acidic protons of the carboxylic acid and the pyrazole N-H group, making them susceptible to nucleophilic attack.

Caption: A typical DFT workflow for the theoretical study of this compound.

Potential Applications and Future Directions

The theoretical and spectroscopic insights into this compound lay the groundwork for its potential applications in drug discovery and materials science. The presence of both hydrogen bond donors (N-H, O-H) and acceptors (N, C=O, OCH₃) suggests that this molecule could effectively interact with biological macromolecules.

Future research should focus on the actual synthesis and experimental characterization of this compound to validate the theoretical predictions presented in this guide. Furthermore, biological screening of this molecule and its derivatives could uncover novel therapeutic activities. In-depth computational studies, including molecular docking and molecular dynamics simulations, could further elucidate its potential interactions with specific protein targets.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the theoretical and spectroscopic properties of this compound. By synthesizing information from related compounds and established computational methodologies, we have constructed a detailed profile of its likely synthesis, spectroscopic signatures, and electronic characteristics. This guide serves as a valuable resource for researchers interested in the design and development of novel pyrazole-based compounds for a variety of applications.

References

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- BenchChem. (2025).

- Generic Publisher. (2025).

- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.

- AIP Publishing. (n.d.).

- ResearchGate. (2025). Vibrational analysis of some pyrazole derivatives.

- ResearchGate. (2025). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.

- ResearchGate. (2025). Synthesis, characterization and DFT study of a new family of pyrazole derivatives.

- MDPI. (n.d.).

- MySkinRecipes. (n.d.). 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase.

- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

- ResearchGate. (2025). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.

- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.

- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

- National Institutes of Health. (n.d.).

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.